Cyclododec-3-ene-1,5-diyne
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Overview
Description
Cyclododec-3-ene-1,5-diyne is an organic compound that belongs to the class of enediynes, which are characterized by the presence of two triple bonds and one double bond. Enediynes are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications. This compound, in particular, is of interest due to its potential use in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclododec-3-ene-1,5-diyne can be synthesized through a series of chemical reactions involving the cyclization of precursor molecules. One common method involves the cyclization of 1,10-dibromo-2,8-octadiyne via carbenoid coupling-elimination. This process typically requires the use of a palladium catalyst and specific reaction conditions to achieve the desired product .
Industrial Production Methods
While the industrial production of this compound is not as widespread as other chemicals, it can be produced on a larger scale using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclododec-3-ene-1,5-diyne undergoes various chemical reactions, including:
Cycloaromatization: This reaction involves the formation of a reactive diradical intermediate, which can further react with nucleophiles or electrophiles.
Nucleophilic Addition: The compound can react with nucleophiles, such as halides, to form substituted products.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Cycloaromatization: Typically requires heat and the presence of a suitable solvent.
Nucleophilic Addition: Common reagents include halides (e.g., iodide, bromide) and carboxylic acids.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired product.
Major Products Formed
Cycloaromatization: Formation of diradical intermediates that can be trapped by nucleophiles.
Nucleophilic Addition: Substituted this compound derivatives.
Oxidation and Reduction: Formation of oxidized or reduced products, depending on the reagents used.
Scientific Research Applications
Cyclododec-3-ene-1,5-diyne has several scientific research applications, including:
Medicinal Chemistry: Enediynes, including this compound, are studied for their potential use as anticancer agents due to their ability to induce DNA damage through cycloaromatization.
Materials Science: The compound’s unique structure makes it valuable in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The primary mechanism of action for cyclododec-3-ene-1,5-diyne involves cycloaromatization, leading to the formation of a reactive diradical intermediate. This intermediate can interact with various molecular targets, including DNA, leading to oxidative damage and potential cell death . The compound’s ability to form diradicals makes it a potent agent for inducing chemical reactions in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclodec-1,5-diyne-3-ene: A lower homologue with similar reactivity towards nucleophiles.
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: A higher homologue with increased stability and similar reactivity.
Benzo[3,4]cyclodec-1,5-diyne-3-ene: A benzo-substituted enediyne with slightly higher yields in certain reactions.
Uniqueness
Cyclododec-3-ene-1,5-diyne is unique due to its specific ring size and the presence of both triple and double bonds, which confer distinct chemical properties and reactivity. Its ability to undergo cycloaromatization and form reactive diradicals sets it apart from other similar compounds, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
115227-62-8 |
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Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
cyclododec-3-en-1,5-diyne |
InChI |
InChI=1S/C12H14/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,7-12H2 |
InChI Key |
LJZMUVZBOVKBMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC#CC=CC#CCC1 |
Origin of Product |
United States |
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